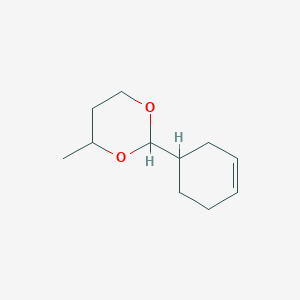

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-3,9-11H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSGJKVTZYQEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(O1)C2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286898 | |

| Record name | 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103907-82-0 | |

| Record name | 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane and Analogues

Established Strategies for 1,3-Dioxane (B1201747) Ring Formation: Principles and Adaptations

The formation of the 1,3-dioxane ring is a cornerstone of this synthesis, serving as a protective group for 1,3-diols or carbonyl compounds. thieme-connect.de These cyclic acetals are generally stable under basic, reductive, and oxidative conditions but are labile to acidic environments. thieme-connect.de

The classical and most direct method for preparing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone. thieme-connect.de This reaction is an equilibrium process, and to drive it towards the formation of the dioxane, the water produced must be removed, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts can be employed, including Brønsted acids like toluenesulfonic acid and Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org The choice of catalyst can influence the reaction's chemoselectivity, allowing for the protection of an aldehyde in the presence of a ketone. organic-chemistry.org For the synthesis of 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane, this would involve the reaction of 1,3-butanediol (B41344) with cyclohex-3-ene-1-carbaldehyde in the presence of an acid catalyst.

Table 1: Selected Acid Catalysts for 1,3-Dioxane Formation

| Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Toluenesulfonic acid | Refluxing toluene, Dean-Stark | Standard and effective for water removal. | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective. | organic-chemistry.org |

| N-bromosuccinimide (NBS) | With ethyl orthoformate | Tolerates acid-sensitive groups. | organic-chemistry.org |

Transacetalization offers an alternative route to 1,3-dioxanes, particularly when the direct condensation is problematic. This method involves the exchange of an existing acetal (B89532) or ketal with a 1,3-diol. researchgate.net For instance, reacting a 1,3-diol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst is a common strategy. thieme-connect.deresearchgate.net This approach can be advantageous under milder conditions and is widely used in the total synthesis of complex molecules. thieme-connect.de Gas-phase studies have shown that transacetalization occurs extensively between 1,3-dioxane and various acylium ions, forming stable six-membered cyclic ionic ketals. psu.edu

Strategies for Incorporating the Cyclohex-3-en-1-yl Moiety

The introduction of the cyclohex-3-en-1-yl group is a critical step that can be achieved either by starting with a pre-formed cyclohexene (B86901) precursor or by functionalizing a cyclohexene derivative.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and reliable method for constructing six-membered rings like cyclohexene with good stereochemical and regiochemical control. wikipedia.orgnih.gov To synthesize the cyclohex-3-en-1-yl precursor for our target molecule, a suitable diene and dienophile are required. For example, the reaction of 1,3-butadiene (B125203) with an appropriate acrolein derivative could furnish the desired cyclohexene aldehyde. nih.gov The versatility of the Diels-Alder reaction allows for the synthesis of a wide variety of substituted cyclohexene derivatives. wikipedia.orgrsc.org

Table 2: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1,3-Butadiene | Acrolein | Cyclohex-3-ene-1-carbaldehyde | nih.gov |

| Functionalized 1,3-dienes | Various alkenes | Substituted cyclohexenes | wikipedia.org |

An alternative strategy involves starting with a commercially available or readily synthesized cyclohexene derivative and then introducing the necessary functionality for dioxane formation. azjm.org For example, a cyclohexene derivative could be functionalized to introduce a carbaldehyde group at the desired position. This aldehyde would then be ready to undergo condensation with 1,3-butanediol to form the target 1,3-dioxane. This approach allows for flexibility in the synthesis, as various functionalization reactions can be employed to achieve the desired precursor. researchgate.net

Stereoselective Synthesis of this compound Isomers

The presence of two chiral centers in this compound (at C2 and C4 of the dioxane ring) means that multiple stereoisomers are possible. Controlling the stereochemistry of these centers is a significant challenge in the synthesis.

The stereochemistry at the C4 position is determined by the chirality of the starting 1,3-butanediol. Using an enantiomerically pure form of 1,3-butanediol will directly lead to a specific stereoisomer at this position.

The stereochemistry at the C2 position is established during the acetalization reaction. The conformation of 1,3-dioxanes has been extensively studied, with the chair-like conformation being the most stable. thieme-connect.de Substituents at the C2 position generally prefer an equatorial orientation to minimize steric interactions. thieme-connect.de However, the choice of catalyst and reaction conditions can influence the diastereoselectivity of the acetalization. Chiral auxiliaries or catalysts can be employed to favor the formation of one diastereomer over the other. For instance, the reaction of a chiral 1,3-diol with a chiral aldehyde of known configuration can lead to a 1,3-dioxane with a single, predictable conformation. thieme-connect.de The development of stereoselective methods for the formation of substituted 1,3-dioxolanes, a related class of compounds, often involves the stereospecific generation and trapping of a 1,3-dioxolan-2-yl cation intermediate, a strategy that could potentially be adapted for 1,3-dioxane synthesis. mdpi.com

Diastereoselective and Enantioselective Approaches

The synthesis of this compound involves the formation of a six-membered acetal ring from 3-cyclohexene-1-carbaldehyde and 1,3-butanediol. The presence of stereocenters in both the cyclohexene ring and the dioxane ring necessitates the use of stereoselective synthetic strategies to control the relative and absolute configuration of the final product.

Diastereoselective Synthesis:

Diastereoselectivity in the formation of 1,3-dioxanes can be achieved by utilizing substrates with pre-existing stereocenters, which direct the stereochemical outcome of the cyclization reaction. For instance, the reaction of an aldehyde with a chiral 1,3-diol can proceed with a high degree of diastereoselectivity, influenced by the steric and electronic nature of the substituents on the diol.

While specific studies on the diastereoselective synthesis of this compound are not extensively reported, general principles of acetal formation can be applied. The reaction of 3-cyclohexene-1-carbaldehyde with a chiral, enantiopure form of 1,3-butanediol would be expected to yield a mixture of diastereomers. The ratio of these diastereomers would be dependent on the reaction conditions and the directing influence of the methyl group at the C4 position and the cyclohexenyl group at the C2 position of the forming dioxane ring. thieme-connect.de The preferential adoption of a chair-like conformation by 1,3-dioxane rings, similar to cyclohexanes, plays a significant role in determining the thermodynamic stability of the resulting diastereomers. thieme-connect.de Equatorial positioning of larger substituents at the C2, C4, and C6 positions is generally favored to minimize steric interactions. thieme-connect.de

A relevant example of achieving high diastereoselectivity can be found in the synthesis of highly substituted cyclohexanones through cascade Michael reactions, where complete diastereoselectivity is often observed. beilstein-journals.orgnih.gov Although a different ring system, this highlights the power of substrate control in directing stereochemical outcomes.

Enantioselective Synthesis:

Enantioselective approaches aim to produce a single enantiomer of the target molecule. This can be accomplished through the use of chiral catalysts or chiral auxiliaries.

One conceptual approach for the enantioselective synthesis of this compound would involve an asymmetric Prins reaction. The Prins reaction is a classic method for the formation of 1,3-dioxanes from an aldehyde and a homoallylic alcohol. wikipedia.org The development of chiral Lewis acid catalysts for the Prins reaction could enable the enantioselective synthesis of the target compound.

Furthermore, rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes has been shown to produce triarylmethanes with high enantioselectivity. nih.gov Adapting such a strategy to incorporate the required functionalities could open a pathway to enantiomerically enriched precursors for the target dioxane.

The following table illustrates the potential for achieving high enantioselectivity in related transformations, which could be conceptually applied to the synthesis of the target molecule.

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Dirhodium Catalysts | Cyclohexadienes, Diaryldiazomethanes | Triarylmethanes | up to 93% | nih.gov |

| Chiral Phosphoramide Catalyst | Allyl Boronic Acid Pinacol Ester | Homoallylic Alcohols | High | researchgate.net |

| Cinchona-Alkaloid-Thiourea Organocatalyst | γ-Hydroxy-α,β-unsaturated ketones | 1,3-Dioxolanes | High | nih.gov |

Chiral Auxiliary and Organocatalytic Methods in 1,3-Dioxane Synthesis

Chiral Auxiliary Methods:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be incorporated into either the aldehyde or the diol component. For example, a chiral auxiliary could be attached to 3-cyclohexene-1-carboxylic acid, which is then converted to the corresponding aldehyde. The subsequent reaction with an achiral 1,3-diol would lead to a diastereomeric mixture of 1,3-dioxanes, which could potentially be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Well-known chiral auxiliaries such as those derived from pseudoephedrine or oxazolidinones have proven effective in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions, often with high diastereoselectivity. wikipedia.orgharvard.edu For instance, pseudoephedrine amides can be alkylated with high diastereoselectivity (often >19:1 d.r.). harvard.edu While not a direct synthesis of a 1,3-dioxane, this demonstrates the high level of stereocontrol achievable with this auxiliary.

Another powerful chiral auxiliary is 1,1'-Binaphthyl-2,2'-diol (BINOL), which has been used to control the stereochemistry in the synthesis of various compounds. wikipedia.org

The table below provides examples of common chiral auxiliaries and their typical applications, which could be adapted for the synthesis of precursors to the target 1,3-dioxane.

| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee) | Reference |

| Pseudoephedrine | Asymmetric alkylation | >19:1 d.r. | harvard.edu |

| Oxazolidinones (Evans) | Asymmetric aldol reactions | High d.r. | tcichemicals.com |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of cyclic mono-terpenes | up to 64% ee | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | 10:1 d.r. | wikipedia.org |

Organocatalytic Methods:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov These catalysts are often metal-free, environmentally benign, and can provide high levels of enantioselectivity.

For the synthesis of 1,3-dioxanes and their analogues, organocatalytic methods can be envisioned. For example, a novel asymmetric formal [3+2] cycloaddition reaction for the synthesis of 1,3-dioxolanes using cinchona-alkaloid-thiourea-based bifunctional organocatalysts has been reported. nih.gov This reaction proceeds via hemiacetal intermediates and could potentially be adapted for the synthesis of six-membered 1,3-dioxanes from appropriate starting materials.

Another organocatalytic approach could involve the activation of the aldehyde component by a chiral secondary amine catalyst, such as a derivative of proline, to form an enamine. The subsequent reaction with a suitable diol could proceed with high enantioselectivity.

While direct organocatalytic methods for the synthesis of this compound are yet to be specifically described, the rapid development in the field of organocatalysis suggests that such methods are feasible and would offer an attractive alternative to metal-based catalysis.

Elucidation of Stereochemistry and Conformational Dynamics of 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is not planar. Instead, it adopts various non-planar conformations to alleviate ring strain. The specific conformation of a substituted 1,3-dioxane is a delicate balance of steric and electronic effects.

Similar to cyclohexane (B81311), the 1,3-dioxane ring can exist in several conformations, with the chair form being the most stable. wikipedia.orgiupac.org The chair conformation minimizes both angle strain and torsional strain, with substituents occupying either axial or equatorial positions. youtube.com

The boat conformation is a higher energy alternative to the chair form. iupac.orgyoutube.com This instability arises from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing interactions. youtube.com To relieve some of this strain, the boat can distort into a twist-boat (or skew-boat) conformation, which is slightly more stable than the true boat form. iupac.orgyoutube.com The half-chair conformation represents an intermediate state during the interconversion between two chair forms, a process known as ring flipping. wikipedia.org

Here is a comparison of the key conformations:

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of atoms, minimizing torsional strain. |

| Twist-Boat | Intermediate | Reduced flagpole interactions and some relief of torsional strain compared to the boat. |

| Boat | High | Significant steric strain from flagpole interactions and torsional strain from eclipsing bonds. |

The presence of substituents on the 1,3-dioxane ring significantly influences its preferred conformation. Generally, bulky substituents favor the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. youtube.comlibretexts.org

In the case of 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane, both the cyclohexenyl group at the C2 position and the methyl group at the C4 position will have conformational preferences. The energetic cost of placing a methyl group in an axial position in a cyclohexane ring is a well-studied phenomenon, and similar principles apply to 1,3-dioxanes. libretexts.org The preference for the equatorial position is driven by the avoidance of destabilizing 1,3-diaxial interactions. libretexts.org

For the 2-cyclohex-3-en-1-yl substituent, its bulk and conformational flexibility will also play a role. The anomeric effect, a stereoelectronic phenomenon in heterocyclic rings, may also influence the orientation of the substituent at the C2 position, potentially favoring an axial orientation under certain electronic conditions. psu.edu However, the steric bulk of the cyclohexenyl group is likely to be a dominant factor.

Stereoisomeric Forms of this compound

The presence of multiple chiral centers in this compound gives rise to several stereoisomers. These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

This compound possesses two chiral centers, leading to the possibility of four stereoisomers, which can be grouped into two pairs of enantiomers. Isomers that are not mirror images of each other are known as diastereomers. libretexts.org For instance, the cis and trans isomers arising from the relative orientation of the substituents on the 1,3-dioxane ring are diastereomers. libretexts.org

Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques such as column chromatography. thieme-connect.de The separation is based on the differential interaction of the diastereomers with the stationary phase of the chromatography column. In some cases, crystallization can also be employed to separate diastereomers.

Enantiomers are non-superimposable mirror images of each other and, unlike diastereomers, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. mdpi.com The separation of a racemic mixture (a 50:50 mixture of enantiomers) is known as enantiomeric resolution.

One common method for resolving enantiomers is through the use of a chiral resolving agent. This involves reacting the racemic mixture with an enantiomerically pure chiral compound to form a pair of diastereomeric salts or derivatives. These diastereomers can then be separated based on their different physical properties. nih.gov Another powerful technique for enantiomeric separation is chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. mdpi.com

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is crucial. This can be achieved through various methods, including X-ray crystallography of a suitable crystalline derivative or by comparing their specific rotation with that of a known standard. nih.govresearchgate.net Advanced chiroptical spectroscopic techniques, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), coupled with quantum-chemical calculations, provide a powerful and unambiguous means of assigning the absolute configuration. acoreconsumiveis.com.br

Advanced Spectroscopic Techniques for Stereochemical Assignment and Structural Elucidation

A variety of advanced spectroscopic techniques are indispensable for the detailed structural and stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for structural elucidation. nih.gov Chemical shifts and coupling constants in ¹H NMR spectra provide valuable information about the connectivity of atoms and the relative orientation of substituents. For instance, the magnitude of the coupling constant between protons on adjacent carbons can help distinguish between axial and equatorial orientations. ¹³C NMR chemical shifts are also sensitive to the stereochemical environment and can be used to identify different isomers. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.gov Different ionization techniques, such as electrospray ionization (ESI), can provide information about the molecular ion and fragmentation patterns, which can aid in structural confirmation. nih.gov

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. nih.gov The characteristic absorption bands for C-O and C-H bonds in the 1,3-dioxane and cyclohexene (B86901) rings can be observed.

For unambiguous determination of absolute configuration, chiroptical methods are employed. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. acoreconsumiveis.com.br By comparing the experimental ECD and VCD spectra with those predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. acoreconsumiveis.com.br Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength and can also be used in conjunction with theoretical calculations for stereochemical assignment. acoreconsumiveis.com.br

Here is a summary of the applications of these spectroscopic techniques:

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Connectivity, relative stereochemistry (axial/equatorial), conformational analysis. |

| ¹³C NMR | Number of unique carbons, chemical environment, isomer identification. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. |

| Infrared (IR) Spectroscopy | Presence of functional groups. |

| ECD, VCD, ORD | Absolute configuration of chiral molecules. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules like this compound.

¹H NMR: Analysis of the proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships. The chemical shifts (δ) of the protons on the dioxane and cyclohexene rings would provide information about their connectivity. For instance, the proton at the C2 position of the dioxane ring, being an acetal (B89532) proton, would typically appear at a characteristic downfield shift. The olefinic protons of the cyclohexene ring would also have distinct chemical shifts. The coupling constants (J-values) between adjacent protons would be crucial in determining the relative stereochemistry, such as the cis or trans relationship of the substituents on the dioxane ring.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the dioxane ring are sensitive to the ring's conformation and the orientation of substituents. docbrown.info For example, the chemical shifts of the C4, C5, and C6 carbons can help determine whether the methyl group at C4 and the cyclohexenyl group at C2 are in axial or equatorial positions.

Without experimental data, a specific data table cannot be generated.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of protons within the cyclohexene and dioxane rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure, especially at the junction of the two ring systems.

The 1,3-dioxane ring is known to exist in a chair conformation, which can undergo ring-flipping. Dynamic NMR studies, involving recording spectra at different temperatures, could provide information on the energy barriers for this conformational interconversion. The presence of bulky substituents can influence the rate of this process and the equilibrium between different chair or twist-boat conformations. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Feature Identification

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions would include C-H stretching vibrations for the alkyl and alkenyl groups, C=C stretching for the double bond in the cyclohexene ring, and strong C-O stretching vibrations characteristic of the acetal group in the 1,3-dioxane ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly in identifying the C=C double bond, which often gives a strong Raman signal.

A specific data table cannot be provided due to the lack of experimental data for the title compound.

Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the molecular weight of the compound and its fragmentation pattern. The molecular ion peak would confirm the molecular formula (C₁₁H₁₈O₂). The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would provide structural clues. For example, cleavage of the bond between the two rings or fragmentation of the dioxane ring would produce characteristic ions that could be used to confirm the structure. Research on related dioxane derivatives shows typical fragmentation patterns that could be expected. researchgate.netyoungin.com

A specific data table of fragmentation patterns is not available for this compound.

X-ray Diffraction Studies for Solid-State Structure and Absolute Stereochemistry

If a suitable single crystal of this compound could be grown, X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles in the solid state. Crucially, it would unambiguously establish the relative and absolute stereochemistry of all chiral centers in the molecule, providing a definitive picture of its three-dimensional structure. nih.gov No such studies have been reported for this specific compound.

Computational Chemistry and Theoretical Studies on 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane

Quantum-Chemical Calculations for Conformational Energy Landscapes

Quantum-chemical calculations are fundamental to elucidating the conformational preferences and energy landscapes of 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane. These methods offer a detailed view of the molecule's geometry and the energetic relationships between its various conformations.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to determine the ground state geometries of molecules. For this compound, these calculations are crucial for identifying the most stable conformations. Like other 1,3-dioxane (B1201747) derivatives, this compound is expected to favor a chair-like conformation to minimize steric hindrance.

Before the prevalence of DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) were the primary tools for such studies. These methods continue to be used, often for comparison or in multi-level computational approaches. For instance, Hartree-Fock calculations have been successfully used to investigate the conformational isomerization of substituted 1,3-dioxanes. researchgate.net

Table 1: Representative Calculated Relative Energies for Conformations of a Substituted 1,3-Dioxane

| Conformation | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Chair | B3LYP/6-31G(d) | 0.00 |

| Axial Chair | B3LYP/6-31G(d) | 3.5 - 4.5 |

Note: This table presents typical energy ranges for substituted 1,3-dioxanes and serves as an illustrative example.

The conformational flexibility of the 1,3-dioxane ring is a key aspect of its chemistry. Computational methods allow for the detailed analysis of the potential energy surface (PES) associated with ring inversion. This process typically involves moving from one chair conformation to another through higher-energy twist-boat and boat transition states.

For this compound, the energy barriers for these conformational changes can be calculated using methods like DFT. The investigation of the PES reveals the minimum energy pathways for ring inversion and helps in understanding the dynamic behavior of the molecule. researchgate.netresearchgate.net The presence of substituents influences the energy barriers; for example, bulky groups can raise the energy of transition states, thereby hindering ring inversion. chemrxiv.org Studies on analogous heterocyclic systems, such as cyclohexene (B86901), provide a basis for understanding the complexities of ring inversion processes. scispace.com

Table 2: Illustrative Energy Barriers for Ring Inversion of a Substituted 1,3-Dioxane

| Transition | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Chair to Twist-Boat | DFT (B3LYP/6-31G(d)) | ~10 |

Note: The data in this table are representative values for substituted 1,3-dioxanes and are for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be used to interpret experimental data and confirm stereochemical assignments.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods provides a direct link between the calculated molecular structure and experimental NMR data. thieme-connect.de For this compound, calculating these parameters for different conformations allows for the assignment of the observed NMR signals to specific stereoisomers.

DFT methods are widely used for the accurate prediction of ¹³C and ¹H NMR chemical shifts. acs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By comparing the calculated chemical shifts for the equatorial and axial conformations of the substituents with experimental values, the dominant conformation in solution can be determined.

Similarly, the calculation of vicinal coupling constants (³JHH) is crucial for conformational analysis. The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Computational methods can predict these coupling constants, providing detailed information about the geometry of the dioxane ring. researchgate.netcdnsciencepub.com

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a 2,4-Disubstituted-1,3-dioxane

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 98.5 | 99.2 |

| C4 | 70.1 | 70.8 |

| C5 | 35.2 | 35.9 |

Note: This table provides an illustrative comparison of calculated and experimental chemical shifts for a similar compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. arxiv.org

Calculations of vibrational frequencies are typically performed using DFT methods. The initial output provides harmonic frequencies, which are often systematically higher than experimental values. To improve accuracy, these frequencies are commonly scaled using empirical scaling factors. researchgate.net More advanced methods can also account for anharmonicity, leading to even more accurate predictions. nasa.govuzh.ch For this compound, these calculations can help identify characteristic vibrational modes associated with the dioxane and cyclohexenyl rings.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| C-H Stretch (alkane) | Dioxane Ring | 2850-2960 |

| C-O-C Stretch | Dioxane Ring | 1050-1150 |

| C=C Stretch | Cyclohexenyl Ring | 1640-1680 |

Note: The frequencies in this table are typical ranges for the specified functional groups and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Mobility

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational mobility of molecules over time. cecam.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and observe transitions between different energy minima.

For this compound, MD simulations can be used to investigate the flexibility of the dioxane and cyclohexenyl rings and the rotational freedom of the bond connecting them. These simulations can reveal the timescales of conformational changes, such as ring inversion, and provide insights into the influence of solvent on the conformational equilibrium. researchgate.net The combination of MD with quantum-chemical calculations offers a comprehensive understanding of the molecule's behavior. arxiv.org

Lack of Specific Research Data on Non-Covalent Interactions of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of specific computational chemistry and theoretical studies focused on This compound . While research exists on the conformational analysis of simpler, related structures such as various substituted 1,3-dioxanes and cyclohexene derivatives, specific detailed research findings, including data on non-covalent interactions and their influence on the conformation of the title compound, are not present in the available public-domain scientific literature.

Therefore, it is not possible to provide a detailed analysis, including data tables and specific research findings, for the section "4.4. Analysis of Non-Covalent Interactions and Their Influence on Conformation" as requested. The generation of scientifically accurate and detailed content requires published research that, in this case, does not appear to exist. Any attempt to create such content would involve speculation and extrapolation from other, different chemical species, which would not adhere to the required standards of scientific accuracy for the specific compound .

Further computational and theoretical research would be necessary to elucidate the specific non-covalent interactions at play within the this compound molecule and to quantify their influence on its conformational preferences. Such studies would likely involve quantum chemical calculations to map the potential energy surface, identify stable conformers, and analyze the various intramolecular interactions (such as hydrogen bonds, van der Waals forces, and steric repulsions) that dictate the molecule's three-dimensional structure.

Reactivity and Mechanistic Studies of 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane

Reactions at the 1,3-Dioxane (B1201747) Acetal (B89532) Center

The 1,3-dioxane ring system, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage and modification under acidic and certain organometallic conditions. thieme-connect.de

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the 1,3-dioxane acetal in 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane is a classic example of acid catalysis. The reaction proceeds via protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent aldehyde (cyclohex-3-ene-1-carbaldehyde) and 1,3-butanediol (B41344). lookchem.comacs.org

The generally accepted mechanism for the acid-catalyzed hydrolysis of 2-substituted-1,3-dioxanes involves the following steps:

Protonation: A proton from an acid catalyst adds to one of the oxygen atoms of the 1,3-dioxane ring.

Ring Opening: The protonated dioxane ring opens to form a carbocation intermediate, which is stabilized by resonance from the adjacent oxygen atom (an oxocarbenium ion).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products: the aldehyde and the diol.

The rate of this hydrolysis is dependent on the pH of the solution and the stability of the carbocation intermediate.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

| Catalyst | Solvent | Temperature (°C) | General Observations |

| Dilute HCl or H₂SO₄ | Water/THF | Room Temperature to Reflux | Standard conditions for deprotection. |

| Acetic Acid | Water | 50-80 | Milder conditions, may require longer reaction times. |

| Lewis Acids (e.g., FeCl₃) | Aprotic Solvents | Varies | Can be effective for substrates sensitive to strong Brønsted acids. |

Ring-Opening Reactions and Derivatization

Beyond complete hydrolysis, the 1,3-dioxane ring can be regioselectively opened to afford various derivatives. These reactions often employ reducing agents in the presence of a Lewis acid, leading to the formation of mono-protected 1,3-diols. researchgate.netugent.be The regioselectivity of the ring opening is influenced by the nature of the reducing agent and the substitution pattern on the dioxane ring. For instance, the use of diisobutylaluminium hydride (DIBAL-H) can lead to the reductive opening of benzylidene acetals to furnish a primary alcohol and a benzyl (B1604629) ether.

Such ring-opening reactions provide a versatile pathway for the synthesis of asymmetrically substituted 1,3-diols, which are valuable building blocks in organic synthesis. The resulting hydroxyl and ether functionalities can be further manipulated to introduce a wide range of chemical diversity.

Reactions with Organometallic Reagents

The acetal center of 1,3-dioxanes can react with strong organometallic nucleophiles, such as organolithium reagents and organocuprates. These reactions typically involve the nucleophilic attack at the acetal carbon, leading to the cleavage of a C-O bond. wikipedia.orglibretexts.org

With organolithium reagents, the reaction can lead to the formation of a new carbon-carbon bond at the former acetal carbon. The reactivity is highly dependent on the specific organolithium reagent and the reaction conditions. nih.govmasterorganicchemistry.com

Organocuprates, often prepared from organolithium reagents and copper(I) salts, are generally softer nucleophiles and can also participate in ring-opening reactions of acetals, sometimes with high regioselectivity. wikipedia.orgnih.govmasterorganicchemistry.com These reactions are valuable for the formation of C-C bonds under milder conditions compared to organolithium reagents.

Table 2: Reactivity of 1,3-Dioxanes with Organometallic Reagents

| Reagent Type | Example Reagent | Typical Product |

| Organolithium | n-Butyllithium | Ring-opened alcohol with a new C-C bond |

| Organocuprate | Lithium dimethylcuprate | Ring-opened alcohol with a new C-C bond |

Reactivity of the Cyclohexene (B86901) Double Bond

The cyclohexene moiety in this compound exhibits the characteristic reactivity of a cyclic alkene, readily undergoing addition and cycloaddition reactions.

Electrophilic Addition Reactions

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via a halonium ion intermediate, leading to the formation of a dihalogenated cyclohexane (B81311) derivative. The addition is typically anti, resulting in the two halogen atoms being on opposite faces of the ring.

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. libretexts.orgperiodicchemistry.compressbooks.pubyoutube.comyoutube.com This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, although in the case of the unsubstituted cyclohexene ring in the title compound, a mixture of regioisomers would be expected if the ring were substituted.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. acgpubs.orgpsu.edursc.orgacs.org The hydrogenation occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond.

Table 3: Common Electrophilic Addition Reactions of Cyclohexene

| Reaction | Reagents | Product | Stereochemistry |

| Halogenation | Br₂, CCl₄ | 1,2-Dibromocyclohexane | anti-addition |

| Hydration | H₂O, H₂SO₄ (cat.) | Cyclohexanol | Markovnikov (if applicable) |

| Hydrogenation | H₂, Pd/C | Cyclohexane | syn-addition |

Cycloaddition Reactions

The cyclohexene double bond can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction: Cyclohexene can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a bicyclic system. byjus.comwikipedia.orgslideshare.netmnstate.edulibretexts.org The reactivity of cyclohexene as a dienophile is generally moderate but can be enhanced by the presence of electron-withdrawing groups, which are absent in the title compound. The reaction is a [4+2] cycloaddition and proceeds in a concerted, stereospecific manner.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur between the cyclohexene double bond and another alkene. rsc.orgnsf.govlibretexts.orgwikipedia.org These reactions proceed through a diradical intermediate and lead to the formation of a four-membered cyclobutane (B1203170) ring, resulting in a bicyclic structure. The regiochemistry and stereochemistry of the product can be influenced by the nature of the reactants and the reaction conditions.

Oxidation and Epoxidation Chemistry

The reactivity of this compound towards oxidation is primarily centered on the carbon-carbon double bond within the cyclohexene ring. This moiety is susceptible to various oxidizing agents, leading to the formation of epoxides, diols, and other oxygenated products. The dioxane ring is generally stable under many oxidative conditions commonly used for alkenes. rsc.orgthieme-connect.de

The epoxidation of the cyclohexene double bond in molecules analogous to this compound can be readily achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in the formation of an epoxide. libretexts.orgyoutube.com The reaction is typically carried out in non-aqueous solvents like chloroform (B151607) or dioxane to prevent the acid-catalyzed hydrolysis of the newly formed epoxide ring to a diol. libretexts.orglibretexts.org The rate of this reaction is influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster. libretexts.org

Another common method for epoxidation involves the use of dioxiranes, which can be generated in situ from a ketone and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). acs.orghku.hk The diastereoselectivity of this epoxidation on substituted cyclohexenes is influenced by both steric and electronic effects of the substituents on the ring and the structure of the dioxirane (B86890) used. acs.orghku.hk For a substrate like this compound, the bulky dioxane substituent at the C-1 position is expected to direct the epoxidizing agent to the opposite face of the cyclohexene ring.

The oxidation of cyclohexene and its derivatives can also be catalyzed by various transition metal complexes. For instance, palladium(II) salts in the presence of molecular oxygen can promote different oxidative transformations, including vinylic and allylic oxidation. rsc.org In acetic acid, the oxidation of cyclohexene can preferentially yield 2-cyclohexenyl-1-acetate. rsc.org Cobalt complexes have also been used to catalyze the oxidation of cyclohexane with m-CPBA. researchgate.net Furthermore, vanadium-based catalysts have been employed for the epoxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant, showing good conversion rates and selectivity towards the epoxide. researchgate.net

The table below summarizes the expected products from the oxidation of the cyclohexene moiety in this compound based on studies of analogous systems.

| Oxidizing Agent | Expected Major Product(s) | Reference(s) |

| m-CPBA in CHCl₃ | 2-(3,4-epoxycyclohexyl)-4-methyl-1,3-dioxane | masterorganicchemistry.comlibretexts.org |

| Dioxirane (from ketone/Oxone) | 2-(3,4-epoxycyclohexyl)-4-methyl-1,3-dioxane | acs.orghku.hk |

| Pd(OAc)₂/O₂ in CH₃COOH | 2-(2-acetoxycyclohex-3-en-1-yl)-4-methyl-1,3-dioxane | rsc.org |

| V-catalyst/TBHP | 2-(3,4-epoxycyclohexyl)-4-methyl-1,3-dioxane | researchgate.net |

| KMnO₄ (cold, dilute, basic) | 2-(3,4-dihydroxycyclohexyl)-4-methyl-1,3-dioxane | libretexts.org |

Stereoselectivity and Regioselectivity in Chemical Transformations

The stereochemistry and regiochemistry of reactions involving this compound are dictated by the interplay of the conformational preferences of the dioxane and cyclohexene rings, as well as the nature of the reagents.

In epoxidation reactions, the approach of the oxidizing agent is directed by the steric bulk of the substituents on the cyclohexene ring. For this compound, the voluminous dioxane substituent at C-1 is expected to sterically hinder the syn-face of the double bond, leading to a preference for anti-epoxidation. Studies on the diastereoselective epoxidation of substituted cyclohexenes have shown that high levels of stereocontrol can be achieved. acs.orghku.hk The choice of epoxidizing agent can also influence the stereochemical outcome. acs.org

Hydroboration-oxidation is another key reaction where regioselectivity and stereoselectivity are important. The hydroboration of the double bond in the cyclohexene ring is expected to be highly regioselective, with the boron atom adding to the less substituted carbon atom of the double bond (anti-Markovnikov addition). researchgate.netnih.gov Subsequent oxidation with hydrogen peroxide in a basic solution will replace the boron atom with a hydroxyl group, with retention of stereochemistry. The stereoselectivity of the hydroboration step is controlled by the steric hindrance around the double bond. For this compound, the bulky dioxane group will direct the borane (B79455) to the less hindered face of the cyclohexene ring.

The table below outlines the expected stereochemical and regiochemical outcomes for key reactions of this compound based on established principles for analogous systems.

| Reaction | Reagents | Expected Major Product(s) | Stereochemical/Regiochemical Preference | Reference(s) |

| Epoxidation | m-CPBA | anti-2-(3,4-epoxycyclohexyl)-4-methyl-1,3-dioxane | Anti-addition to the double bond | masterorganicchemistry.comacs.org |

| Dihydroxylation | OsO₄, then NaHSO₃ | syn-2-(3,4-dihydroxycyclohexyl)-4-methyl-1,3-dioxane | Syn-dihydroxylation | libretexts.org |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(3-hydroxycyclohexyl)-4-methyl-1,3-dioxane and 2-(4-hydroxycyclohexyl)-4-methyl-1,3-dioxane | Anti-Markovnikov, syn-addition of H and OH | researchgate.netnih.gov |

| Halohydrin Formation | Br₂, H₂O | 2-(3-bromo-4-hydroxycyclohexyl)-4-methyl-1,3-dioxane | Anti-addition of Br and OH, Markovnikov regioselectivity for OH | youtube.com |

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

Kinetic Studies:

The kinetics of the epoxidation of cyclohexene derivatives have been studied, revealing that the reaction is typically first order with respect to both the alkene and the peroxy acid. acs.org The rate of epoxidation is sensitive to the electronic properties of the double bond; electron-donating groups on the cyclohexene ring would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it. In the case of this compound, the electronic effect of the dioxane substituent on the double bond is likely to be modest.

Kinetic studies on the oxidation of cyclohexene have also been performed in the context of combustion, providing detailed kinetic models for high-temperature autoignition. acs.org These studies highlight the major reaction pathways for cyclohexene consumption, which primarily involve abstraction reactions. acs.org While these conditions are more extreme than typical synthetic transformations, they provide fundamental data on the reactivity of the cyclohexene ring.

A kinetic test for the epoxidation of cyclohexene with hydrogen peroxide catalyzed by γ-Al₂O₃ has been reported, showing that the epoxide yield increases over time, reaching a maximum before side reactions may occur. researchgate.net This type of kinetic profile is expected for the epoxidation of this compound, with the specific rates depending on the catalyst and reaction conditions.

Thermodynamic Studies:

The table below presents representative thermodynamic data for related compounds, which can be used to estimate the properties of this compound.

| Compound | Thermodynamic Parameter | Value | Reference(s) |

| 2,2,4,4,6-pentamethyl-1,3-dioxane | ΔHc° (liquid) | -5544.7 ± 2.4 kJ/mol | nih.gov |

| 2,4,4,6,6-pentamethyl-1,3-dioxane | ΔHc° (liquid) | -5509.3 ± 2.0 kJ/mol | nih.gov |

| cis-4,6-dimethyl-r-2-(1-propenyl)-1,3-dioxane | ΔG° (for cis-trans equilibrium) | - | researchgate.net |

| trans-4,6-dimethyl-r-2-(1-propenyl)-1,3-dioxane | ΔG° (for cis-trans equilibrium) | - | researchgate.net |

Computational Analysis:

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways of this compound. smu.edu Such studies can provide detailed information about the structures and energies of transition states and intermediates, helping to elucidate the mechanisms of reactions like epoxidation and hydroboration. smu.edu Computational analysis can also predict the stereochemical and regiochemical outcomes of reactions, which can then be compared with experimental observations for analogous systems. frontiersin.orgnih.gov

Advanced Synthetic Applications of 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane As a Building Block

Role in Complex Molecule Synthesis

The inherent structural features of 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane make it a valuable precursor in the synthesis of more complex molecules. The presence of both a cyclic alkene and a protected diol system allows for a stepwise or concerted functionalization, enabling the generation of diverse and sophisticated organic structures.

Chirality is a critical aspect of modern drug discovery and materials science. The stereocenters within the 4-methyl-1,3-dioxane (B1663929) ring of this compound can be exploited to introduce chirality into target molecules. While the commercially available compound is often a mixture of stereoisomers sigmaaldrich.com, the separation of these isomers or the stereoselective synthesis of a single isomer would render it a powerful chiral synthon. This would enable the construction of enantiomerically pure or enriched advanced organic scaffolds, which are crucial for developing compounds with specific biological activities or material properties.

The synthesis of optically active compounds often relies on the use of chiral building blocks or intermediates. nih.gov this compound, particularly its enantiomerically pure forms, can serve as a key intermediate in the synthesis of such compounds. chemicalbook.com The dioxane ring can act as a protecting group for a 1,3-diol, which can be later deprotected to reveal the diol functionality at a desired stage of a synthetic sequence. The cyclohexene (B86901) moiety, on the other hand, can be subjected to various stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters, further expanding its utility in the synthesis of optically active molecules.

Strategies for Functional Group Interconversion within the Dioxane and Cyclohexene Moieties

The chemical versatility of this compound is largely due to the distinct reactivity of its two main structural components: the 1,3-dioxane (B1201747) ring and the cyclohexene ring. sigmaaldrich.com A wide array of functional group interconversions (FGIs) can be strategically employed to modify these moieties, paving the way for diverse synthetic pathways.

Table 1: Potential Functional Group Interconversions

| Moiety | Reaction Type | Potential Transformation | Reagents |

| Cyclohexene | Oxidation | Epoxidation | m-CPBA, H₂O₂ |

| Dihydroxylation | OsO₄, KMnO₄ | ||

| Ozonolysis | O₃, then Me₂S or Zn/H₂O | ||

| Hydrogenation | Alkane formation | H₂, Pd/C | |

| Halogenation | Dihaloalkane formation | Br₂, Cl₂ | |

| 1,3-Dioxane | Deprotection (Acid-catalyzed hydrolysis) | Diol formation | Aqueous acid (e.g., HCl, H₂SO₄) |

| Ring-opening | Formation of other functional groups | Various nucleophiles/electrophiles |

This table presents potential transformations based on general organic chemistry principles and may not represent experimentally verified reactions for this specific compound.

Catalytic Applications and Ligand Development Potential

While direct catalytic applications of this compound itself are not extensively documented, its structural framework holds potential for the development of novel ligands for catalysis. The oxygen atoms in the dioxane ring could potentially coordinate with metal centers. Furthermore, the cyclohexene ring can be functionalized to introduce other ligating groups, leading to the creation of bidentate or multidentate ligands. Such ligands could find applications in various catalytic processes, including asymmetric synthesis.

Development of Novel Organic Transformations Utilizing the Compound

The unique combination of functional groups in this compound opens avenues for the development of novel organic transformations. For instance, tandem reactions that simultaneously modify both the dioxane and cyclohexene moieties could lead to the rapid construction of complex molecular architectures. Ring-opening metathesis polymerization (ROMP) of the cyclohexene ring, followed by functionalization of the resulting polymer, is another area of potential exploration. The development of such novel transformations would further enhance the synthetic utility of this versatile building block.

Emerging Research Areas and Future Perspectives on 2 Cyclohex 3 En 1 Yl 4 Methyl 1,3 Dioxane

Exploration of Bio-inspired Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of novel synthetic pathways. For a molecule like 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane, which contains structural motifs found in natural products, bio-inspired synthesis offers a promising avenue for sustainable production. The 1,3-dioxane (B1201747) unit, for instance, is found in several natural products and can be synthesized from bio-based precursors. thieme-connect.de

Future research could focus on utilizing renewable starting materials for the synthesis of this compound. For example, the cyclohexene (B86901) moiety could potentially be derived from terpenes, which are abundant in nature, while the 1,3-dioxane portion could be synthesized from bio-derived 1,3-diols. This approach not only aligns with the principles of sustainability but may also offer novel stereoselective synthetic routes, mimicking the enzymatic precision found in biological systems. The synthesis of 1,3-dioxolane compounds, which are structurally similar to 1,3-dioxanes, from green precursors like lactic acid and various aldehydes or ketones has already been demonstrated, suggesting the feasibility of this approach. rsc.org

| Precursor Type | Potential Bio-based Source | Target Moiety in this compound |

| Terpenes | Pine oil, citrus fruits | Cyclohexene ring |

| 1,3-Diols | Glycerol (biodiesel byproduct) | 1,3-Dioxane ring |

| Aldehydes | Furfural (from biomass) | Substituents on the dioxane ring |

Investigation of Materials Science Applications (e.g., Polymer Chemistry Precursors)

The presence of a polymerizable olefin in the cyclohexene ring and the potential for ring-opening polymerization of the dioxane moiety make this compound a compelling candidate as a monomer for novel polymers. Research into the polymerization of related cyclic olefins and dioxanes provides a strong basis for these future investigations.

The ring-opening polymerization (ROP) of 1,3-dioxane derivatives has been shown to produce polyethers with a range of properties. elsevierpure.comresearchgate.net For instance, the free-radical polymerization of 2-methylene-1,3-dioxane results in a polymer with over 50% ring-opened units. elsevierpure.com Similarly, cyclohexene oxide and its derivatives can undergo polymerization to form poly(cyclohexene oxide), a material with interesting thermal properties. acs.org The polymerization of cyclohexene itself has also been demonstrated under mild conditions. rsc.org

Future studies could explore both the homopolymerization of this compound and its copolymerization with other monomers. The resulting polymers could exhibit a unique combination of properties derived from the polyolefin backbone and the acetal (B89532) side chains, potentially leading to materials with tailored thermal stability, biodegradability, and adhesive properties. For example, polymers derived from CO2 and cyclohexene oxide have been investigated for applications ranging from adhesives to elastomers. nih.gov

| Monomer Class | Polymerization Method | Potential Polymer Properties |

| Cyclohexene derivatives | Ring-Opening Metathesis Polymerization (ROMP), Cationic Polymerization | Thermoplastics with high thermal stability |

| 1,3-Dioxane derivatives | Ring-Opening Polymerization (ROP) | Biodegradable polyesters and polyethers |

| Dioxolane derivatives | Free-Radical Polymerization | Functionalized polymers with tunable properties elsevierpure.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals, including complex molecules like this compound, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer significant advantages over traditional batch processing, including improved safety, higher yields, and greater scalability. soci.orgtandfonline.com

Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature and mixing, which is particularly beneficial for exothermic or fast reactions. krishisanskriti.orgwikipedia.org The continuous synthesis of cyclohexene oxide has been successfully demonstrated in a micro-flow system, highlighting the potential of this technology for the production of related compounds. beilstein-journals.orgresearchgate.net

Future research in this area would involve the development of a continuous-flow process for the synthesis of this compound. This would not only make the production more efficient and safer but also facilitate the rapid screening of reaction conditions and the synthesis of a library of related derivatives for structure-activity relationship studies. flinders.edu.aumdpi.com

| Parameter | Batch Synthesis | Flow Chemistry / Microreactors |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation soci.org |

| Reaction Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and mixing krishisanskriti.org |

| Scalability | Often requires significant process redevelopment | Scaled by running the system for longer or in parallel |

| Yield and Purity | Can be limited by side reactions | Often higher due to better control and reduced side reactions krishisanskriti.org |

Advanced Computational Modeling for De Novo Design of Related Structures

Computational modeling and machine learning are revolutionizing the field of chemical research, enabling the de novo design of molecules with desired properties and the prediction of material characteristics. researchgate.net For a molecule like this compound, which has potential applications in both fragrances and materials science, these computational tools are invaluable.

In materials science, machine learning models can predict the properties of polymers based on the structure of their constituent monomers. dtic.milaip.orgllnl.gov This allows for the virtual screening of a large number of potential monomers before committing to their synthesis and polymerization. pageplace.denii.ac.jp Future research could leverage these predictive models to design polymers derived from this compound with optimized properties for specific applications.

| Computational Approach | Application Area | Potential Outcome for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Fragrance Design | Prediction of odor characteristics of novel derivatives. |

| Generative AI Models | Fragrance Design | De novo design of new fragrance molecules with similar structural motifs. thebrighterside.newsbioengineer.org |

| Machine Learning for Polymer Properties | Materials Science | Prediction of thermal and mechanical properties of polymers derived from this monomer. aip.orgllnl.gov |

| Density Functional Theory (DFT) | Materials Science | Understanding polymerization mechanisms and kinetics. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane, and how are intermediates stabilized?

- Methodology : The compound can be synthesized via Grignard reactions with dioxane derivatives. For example, alkylation of 1,3-dioxane precursors using bromo- or chloro-substituted cyclohexene intermediates under inert conditions (e.g., nitrogen atmosphere) is a common approach. Stabilization of reactive intermediates (e.g., enolates) requires low-temperature protocols (−78°C to 0°C) and anhydrous solvents .

- Key Tools : Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity .

Q. How is the structural conformation of this compound validated experimentally?

- Methodology : X-ray crystallography using SHELXL software (SHELX system) is the gold standard for determining bond lengths, angles, and stereochemistry. Single-crystal diffraction data are refined against high-resolution datasets (R-factor < 0.05) . Complementary techniques include and NMR for solution-phase conformation analysis and mass spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodology : Use fume hoods with HEPA filters to avoid inhalation of volatile byproducts (e.g., hydrogen bromide). Personal protective equipment (PPE) must include nitrile gloves (tested against permeation) and safety goggles compliant with EN 166 standards. Storage under inert gas (argon) prevents oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for regioselective substitutions?

- Methodology : Isotopic labeling (e.g., or ) at the cyclohexene ring tracks substituent migration. Density functional theory (DFT) calculations (B3LYP/6-31G** level) model transition states and predict regioselectivity. Kinetic studies under varying temperatures (25–100°C) and solvents (polar vs. nonpolar) identify rate-determining steps .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodology : In vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria. For anticancer activity, cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) are paired with molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., topoisomerase II) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodology : Cross-validate experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level). For crystallographic discrepancies, re-refine datasets using alternative software (e.g., Olex2 vs. SHELXL) and check for twinning or disorder .

Q. What computational strategies optimize the synthesis of macrocycles incorporating 1,3-dioxane units?

- Methodology : Conformational analysis via molecular dynamics (MD) simulations identifies low-energy ring-closing pathways. Ring-closing metathesis (RCM) with Grubbs catalysts is guided by DFT-predicted strain energies. Solid-state NMR confirms macrocyclic rigidity post-synthesis .

Q. How can environmental impacts of byproducts (e.g., halogenated waste) be minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.